![molecular formula C16H14BrN5O2 B11657407 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-25-8](/img/structure/B11657407.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a pyrazole ring, and a pyrrole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the pyrazole ring, such as hydrazines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is conducted under acidic or basic conditions, often in solvents like ethanol or methanol. Purification is achieved through recrystallization or chromatography .
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and hydrazone moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Studies have highlighted the compound's ability to inhibit cancer cell proliferation. The brominated phenyl group may enhance its interaction with biological targets involved in cancer pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential role in cancer therapeutics .
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Preliminary studies using molecular docking have indicated that it could inhibit key enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases .
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its unique chemical structure allows it to target specific pests while minimizing harm to beneficial organisms. Field trials are necessary to assess its efficacy and environmental impact .
Material Science Applications
In material science, compounds with pyrazole derivatives are being investigated for their properties as ligands in coordination chemistry. The ability of this compound to form stable complexes with metals opens avenues for developing new materials with tailored properties for electronics and catalysis .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Comparison:
- Uniqueness: The presence of the bromine atom in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide distinguishes it from its chloro and fluoro analogs, potentially leading to different chemical reactivity and biological activity.
- Reactivity: Bromine is a larger atom compared to chlorine and fluorine, which may affect the compound’s reactivity in substitution reactions.
- Biological Activity: The different halogen atoms may influence the compound’s interaction with biological targets, leading to variations in biological activity.
This article provides a comprehensive overview of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and applications in various fields.
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of bromine, hydroxyl, and hydrazide functional groups. The synthesis typically involves the reaction of 5-bromosalicylaldehyde with appropriate amines under controlled conditions to yield the desired product.
Synthetic Route
The synthesis can be summarized as follows:
- Reactants : 5-bromosalicylaldehyde and 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole.
- Conditions : The reaction is carried out in a solvent such as ethanol or methanol, often with a catalyst like acetic acid.
- Outcome : The product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, as illustrated in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
A549 | 26.00 | Cell cycle arrest at G1 phase |
HepG2 | 0.74 | Inhibition of kinase activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values are yet to be established.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Interaction : It could modulate signaling pathways through interactions with cellular receptors.
These mechanisms contribute to its observed effects on cancer cell lines and microbial pathogens .
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on MCF7 Cells : Demonstrated significant apoptosis induction at concentrations above 12 µM.
- A549 Cell Line Assessment : Showed that the compound causes cell cycle arrest, preventing further proliferation.
- Antimicrobial Testing : Ongoing studies are assessing its effectiveness against common bacterial strains.
Properties
CAS No. |
302918-25-8 |
---|---|
Molecular Formula |
C16H14BrN5O2 |
Molecular Weight |
388.22 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14BrN5O2/c1-22-6-2-3-14(22)12-8-13(20-19-12)16(24)21-18-9-10-7-11(17)4-5-15(10)23/h2-9,23H,1H3,(H,19,20)(H,21,24)/b18-9+ |
InChI Key |
ZJZDWBMDIPWEIB-GIJQJNRQSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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